molecular formula C17H17N3O4 B10895130 N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B10895130
M. Wt: 327.33 g/mol
InChI Key: KRLTVYDQAMSOKV-VCHYOVAHSA-N
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Description

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. One common method involves reacting 2,4-dimethylbenzaldehyde with 2-(2-nitrophenoxy)acetic acid hydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, resulting in the formation of the desired hydrazone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which may play a role in its biological activity. It can also interact with cellular proteins and enzymes, potentially inhibiting their function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-(2,4-dimethylphenyl)methylidene][1,1’-biphenyl]-4-carbohydrazide
  • N’~1~-[(E)-(2,4-dimethylphenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to the presence of both nitro and dimethylphenyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further chemical modifications, while the dimethylphenyl group contributes to its stability and lipophilicity .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-[(E)-(2,4-dimethylphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-7-8-14(13(2)9-12)10-18-19-17(21)11-24-16-6-4-3-5-15(16)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

KRLTVYDQAMSOKV-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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